Enzyme-Catalyzed Degradation of 1,12-Diisocyanatododecane-Based Polyurethanes vs. 1,6-Diisocyanatohexane (HDI)
A head-to-head study compared polyurethanes synthesized with 1,12-diisocyanatododecane versus 1,6-diisocyanatohexane (HDI). The C12-based polymer exhibited distinct enzyme-catalyzed degradation behavior due to increased hydrophobic interactions with cholesterol esterase [1].
| Evidence Dimension | Enzyme-catalyzed degradation specificity |
|---|---|
| Target Compound Data | Specific ciprofloxacin release observed; no cytotoxic effects on cell proliferation |
| Comparator Or Baseline | 1,6-Diisocyanatohexane (HDI): Non-specific cleavage observed |
| Quantified Difference | Qualitative difference: C12 polymer enables controlled release; HDI polymer does not |
| Conditions | Polyurethane incubated with cholesterol esterase (macrophage-derived enzyme), ciprofloxacin release measured via antimicrobial assays |
Why This Matters
This demonstrates that the C12 spacer is not a passive linker but an active functional element that enables enzyme-responsive drug release, a feature critical for implantable medical devices.
- [1] Woo, G. L. Y., Yang, M. L., Yin, H. Q., Jaffer, F., Mittelman, M. W., & Santerre, J. P. (2002). Biological characterization of a novel biodegradable antimicrobial polymer synthesized with fluoroquinolones. Journal of Biomedical Materials Research, 59(1), 35–45. View Source
